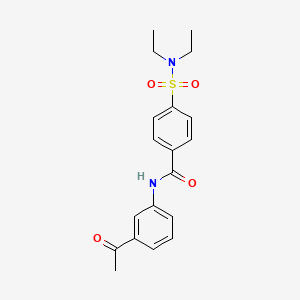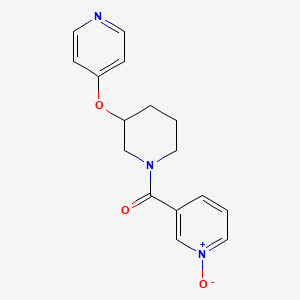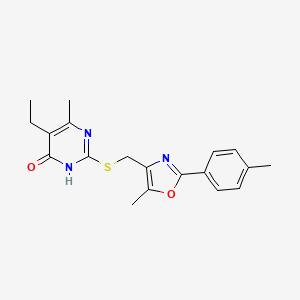![molecular formula C15H16Cl3N3O B2495720 2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride CAS No. 1582206-29-8](/img/structure/B2495720.png)
2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such compounds often involves the use of organolithium reagents. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of two chlorine atoms on the pyridine ring makes it a dichloropyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyridine ring and the dichloro groups. Pyridine rings are known to undergo electrophilic substitution reactions . The presence of the dichloro groups can make the compound more reactive towards nucleophilic substitution reactions .Eigenschaften
IUPAC Name |
2,6-dichloro-N-[2-(ethylaminomethyl)phenyl]pyridine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O.ClH/c1-2-18-9-10-5-3-4-6-12(10)19-15(21)11-7-13(16)20-14(17)8-11;/h3-8,18H,2,9H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQSPUDNXGVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1NC(=O)C2=CC(=NC(=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)

![N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)


![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)